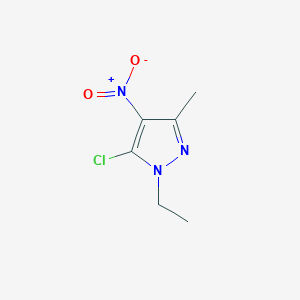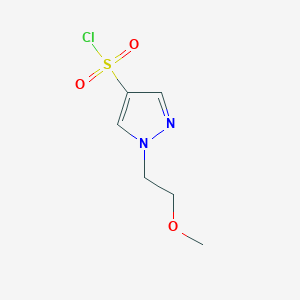
5-Chlor-1-Ethyl-3-Methyl-4-Nitro-1H-Pyrazol
Übersicht
Beschreibung
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorine atom at position 5, an ethyl group at position 1, a methyl group at position 3, and a nitro group at position 4. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Wissenschaftliche Forschungsanwendungen
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Agricultural Chemistry: It is used in the development of agrochemicals such as pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives, in general, have a wide range of biological activities and can interact with various targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (1896), melting point (38-39°C), and solubility in various solvents can provide some insights into its potential bioavailability.
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which suggests that they can induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole. For instance, its stability at room temperature and its solubility in various solvents suggest that it can be influenced by factors such as temperature and the presence of certain solvents.
Vorbereitungsmethoden
The synthesis of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole typically involves a multi-step process:
Formation of 3-methyl-4-nitro-1H-pyrazole: This can be achieved by reacting 3-methylpyrazole with sodium nitrite under suitable conditions to introduce the nitro group.
Ethylation: Finally, the compound is ethylated at position 1 using an appropriate ethylating agent.
Analyse Chemischer Reaktionen
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group at position 4 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group at position 3 can be oxidized to a carboxyl group using strong oxidizing agents.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole include:
5-chloro-3-methyl-4-nitro-1H-pyrazole: Lacks the ethyl group at position 1.
1-ethyl-3-methyl-4-nitro-1H-pyrazole: Lacks the chlorine atom at position 5.
5-chloro-1-ethyl-3-methyl-1H-pyrazole: Lacks the nitro group at position 4.
These compounds share similar structural features but differ in their specific substituents, which can significantly influence their chemical properties and applications.
Eigenschaften
IUPAC Name |
5-chloro-1-ethyl-3-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEYFGYMSCITJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)


![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)
![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)






